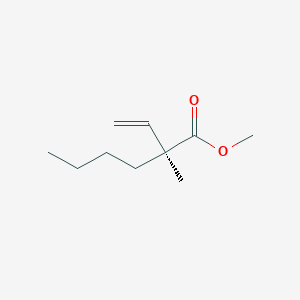
methyl (2S)-2-ethenyl-2-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-ethenyl-2-methylhexanoate is an organic compound with a unique structure that includes an ester functional group. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms. The presence of an ethenyl group (a vinyl group) and a methyl group attached to the hexanoate backbone makes this compound interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-ethenyl-2-methylhexanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-ethenyl-2-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-ethenyl-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-ethenyl-2-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its stereochemistry plays a crucial role.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl (2S)-2-ethenyl-2-methylhexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a critical role in its activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-methylhexanoate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Ethyl (2S)-2-ethenyl-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-ethenylhexanoate: Similar but lacks the additional methyl group on the hexanoate backbone.
Uniqueness
Methyl (2S)-2-ethenyl-2-methylhexanoate is unique due to the combination of its stereochemistry and functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
919087-55-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (2S)-2-ethenyl-2-methylhexanoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-10(3,6-2)9(11)12-4/h6H,2,5,7-8H2,1,3-4H3/t10-/m1/s1 |
InChI Key |
JCCPWFCUGFOUAJ-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C=C)C(=O)OC |
Canonical SMILES |
CCCCC(C)(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















